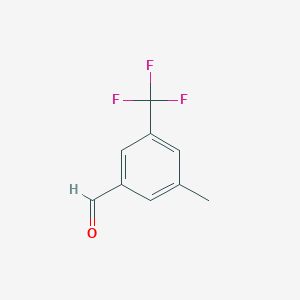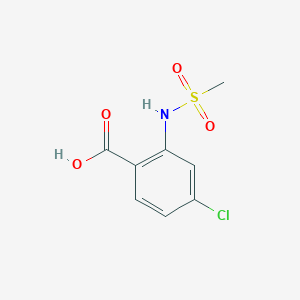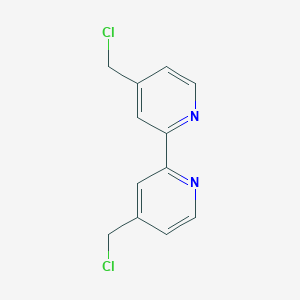
1,10-Phenanthroline-5-carbonitrile
描述
1,10-Phenanthroline-5-carbonitrile is an organic compound with the chemical formula C13H7N3. It is a derivative of 1,10-phenanthroline, a well-known nitrogen heterocycle. This compound is notable for its applications in various fields, including chemistry, biology, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-5-carbonitrile can be synthesized through several methods. One common approach involves the Skraup reaction, which uses acrolein and 8-aminoquinoline as starting materials. This reaction is typically catalyzed by deep eutectic solvents, which provide a more efficient and environmentally friendly alternative to traditional catalysts like sulfuric acid . The reaction conditions include a temperature range of 140°C and a reaction time of 48 hours .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of deep eutectic solvents in industrial settings is advantageous due to their lower cost and reduced environmental impact .
化学反应分析
Types of Reactions: 1,10-Phenanthroline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which have applications in coordination chemistry and materials science .
科学研究应用
1,10-Phenanthroline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
作用机制
The mechanism of action of 1,10-phenanthroline-5-carbonitrile involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, making it useful in inhibiting enzymes and other metalloproteins. The compound can also induce autophagy in cells, which is a process of cellular degradation and recycling .
相似化合物的比较
1,10-Phenanthroline: The parent compound, known for its chelating properties and use in coordination chemistry.
5-Nitro-1,10-phenanthroline: A derivative with enhanced biological activity, particularly against Mycobacterium tuberculosis.
1,10-Phenanthroline-2-carboxylic acid: Another derivative used in various chemical syntheses.
Uniqueness: 1,10-Phenanthroline-5-carbonitrile is unique due to its specific functional group (carbonitrile), which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective metal ion chelation and specific biochemical interactions .
属性
IUPAC Name |
1,10-phenanthroline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-10-7-9-3-1-5-15-12(9)13-11(10)4-2-6-16-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVBWVHLKJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357582 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-21-9 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


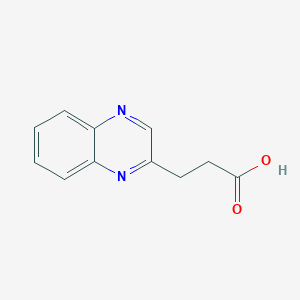
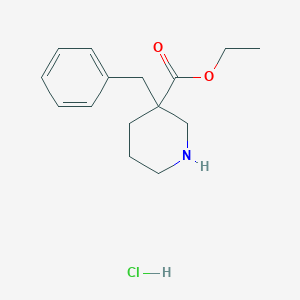
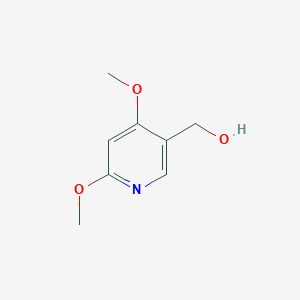
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
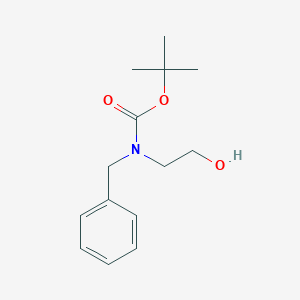


![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
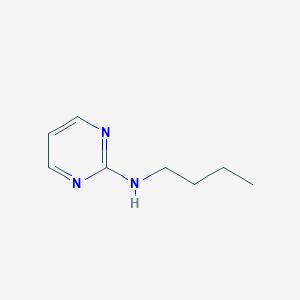
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
